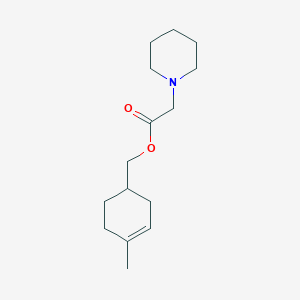![molecular formula C17H28N2O B4989021 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, also known as MPAPE, is a compound that has been studied for its potential use in treating various neurological disorders.
Wirkmechanismus
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is believed to work by modulating the activity of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as to inhibit the reuptake of these neurotransmitters. This leads to an increase in their availability in the brain, which may help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, as well as to increase the activity of certain enzymes that are involved in the synthesis of these neurotransmitters. It has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol in lab experiments is that it has been shown to have a high degree of selectivity for the dopamine and serotonin systems in the brain. This makes it a useful tool for studying the activity of these systems and for developing new treatments for neurological disorders. One limitation is that 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are a number of future directions for research on 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol. One area of focus is on developing new treatments for neurological disorders, such as Parkinson's disease, depression, and anxiety. Another area of focus is on understanding the biochemical and physiological effects of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, and how it interacts with other compounds in the brain. Finally, there is a need for more research on the safety and efficacy of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, particularly in clinical trials.
Synthesemethoden
The synthesis of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol involves the reaction of 1-phenylethanol with N-methyl-4-piperidone in the presence of sodium borohydride and potassium carbonate. The reaction is carried out in anhydrous ethanol at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and anxiety. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.
Eigenschaften
IUPAC Name |
2-[methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-3-11-19-12-9-16(10-13-19)18(2)14-17(20)15-7-5-4-6-8-15/h4-8,16-17,20H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWDJFZIQMPNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)

![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)